molecular formula C11H12ClN3O B2715654 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one CAS No. 305851-08-5

1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one

Cat. No.: B2715654
CAS No.: 305851-08-5
M. Wt: 237.69
InChI Key: LRAJQVRTRPECDO-UHFFFAOYSA-N
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Description

1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one is an organic compound that features a benzotriazole moiety attached to a chlorinated pentanone chain. Benzotriazole derivatives are known for their versatile applications in organic synthesis, medicinal chemistry, and material sciences due to their unique physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-1,2,3-Benzotriazol-1-yl)-5-chloropentan-2-one typically involves the reaction of benzotriazole with a chlorinated pentanone precursor. One common method includes the use of chlorotriphenylphosphonium benzotriazolate as a reagent . The reaction is usually carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of benzotriazole derivatives often involves large-scale reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time .

Properties

IUPAC Name

1-(benzotriazol-1-yl)-5-chloropentan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c12-7-3-4-9(16)8-15-11-6-2-1-5-10(11)13-14-15/h1-2,5-6H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAJQVRTRPECDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC(=O)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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